

Comparative analysis of SJ000025081 and artemisinin

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Compound of Interest

Compound Name: SJ000025081

Cat. No.: B3425489

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Comparative Analysis: SJ000025081 and Artemisinin

Notice: A thorough search for "**SJ000025081**" did not yield any publicly available scientific literature, experimental data, or established mechanism of action. The identifier may be an internal compound code not yet disclosed in publications or a potential typographical error. Consequently, a direct comparative analysis with artemisinin cannot be performed at this time.

This guide will proceed with a comprehensive overview of artemisinin, adhering to the requested format for data presentation, experimental protocols, and visualization for researchers, scientists, and drug development professionals.

Artemisinin: A Detailed Profile

Artemisinin and its derivatives are a class of drugs that have become a cornerstone of modern antimalarial treatment.^[1] Discovered in 1972 by Tu Youyou from the plant *Artemisia annua* (sweet wormwood), this finding was a landmark in the fight against malaria, especially strains resistant to older drugs like chloroquine.^{[1][2]}

Mechanism of Action

The primary mechanism of artemisinin's antimalarial activity is centered on its unique endoperoxide bridge (a 1,2,4-trioxane ring).^[1] The current understanding of its action is as follows:

- **Activation:** Once inside a malaria-infected red blood cell, artemisinin is activated by heme iron, which is produced during the parasite's digestion of hemoglobin.[2][3]
- **Free Radical Generation:** The interaction with heme iron cleaves the endoperoxide bridge, generating a cascade of highly reactive carbon-centered free radicals.[4]
- **Target Alkylation:** These free radicals then damage a wide range of parasite biomolecules, including proteins and lipids, leading to oxidative stress and parasite death.[1][2] This promiscuous targeting is thought to contribute to the low rate of resistance development.[1]
- **Specific Protein Targets:** While artemisinin acts broadly, some specific protein targets have been identified, including the *Plasmodium falciparum* sarcoplasmic/endoplasmic reticulum Ca^{2+} -ATPase (PfATP6) and the translationally controlled tumor protein (TCTP).

Data Presentation

Property	Artemisinin
IUPAC Name	(3R,5aS,6R,8aS,9R,12S,12aR)-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one[1]
Molecular Formula	C ₁₅ H ₂₂ O ₅
Molecular Weight	282.33 g/mol
Primary Indication	Treatment of <i>Plasmodium falciparum</i> malaria[1]
Mechanism of Action	Heme-iron mediated cleavage of the endoperoxide bridge, leading to the generation of cytotoxic free radicals.[2][4]
Administration	Typically oral, often in combination with other longer-acting antimalarials (Artemisinin-based Combination Therapies - ACTs).[1][2]

Antimalarial Activity of Artemisinin and its Derivatives

The following table summarizes the in vitro antimalarial activity of artemisinin and its key semi-synthetic derivatives against *Plasmodium berghei*.

Compound	IC50 (10 ⁻⁸ M)
Artemisinin	1.9
Dihydroartemisinin	0.3
Sodium Artesunate	1.1
Data from in vitro studies on synchronized short-term cultures of <i>P. berghei</i> erythrocytic stages.	

Experimental Protocols

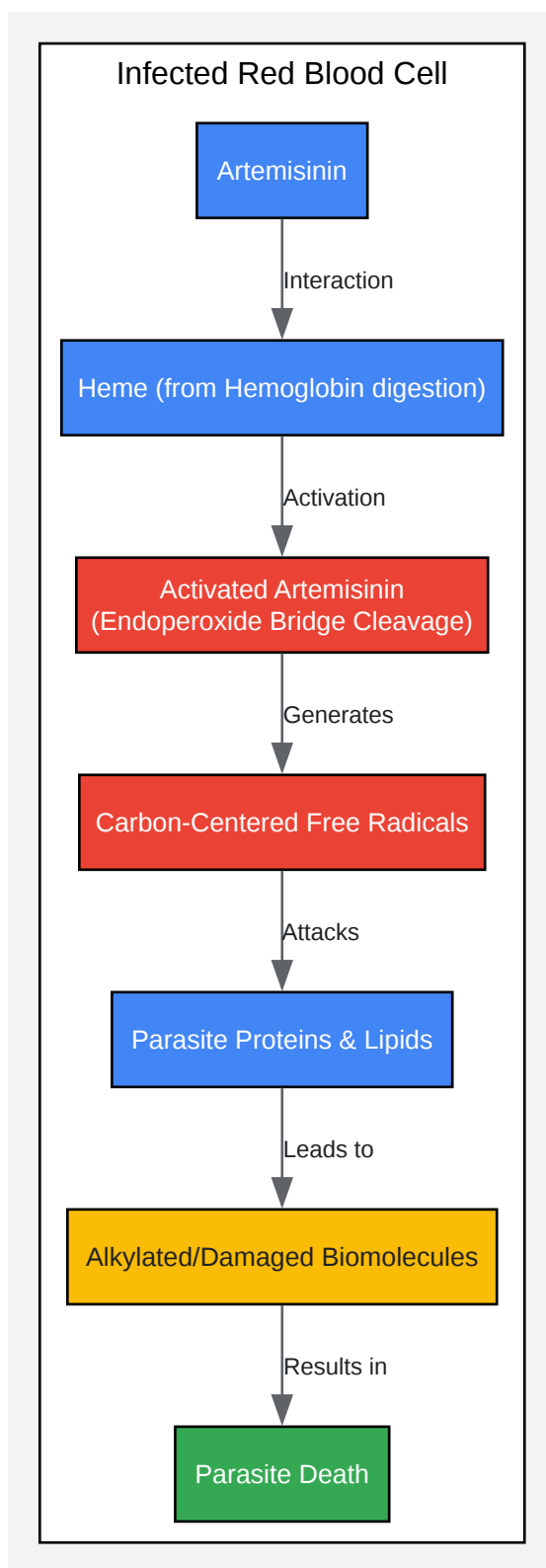
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol provides a general framework for assessing the in vitro efficacy of antimalarial compounds.

- Parasite Culture:
 - Plasmodium falciparum (e.g., 3D7 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
 - Cultures are maintained at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
 - Parasitemia is synchronized using sorbitol treatment to obtain ring-stage parasites.
- Drug Preparation:
 - The test compound (e.g., artemisinin) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
 - Serial dilutions are prepared in culture medium to achieve the desired final concentrations.
- Assay Procedure:
 - A 96-well microplate is prepared with the serially diluted drug.

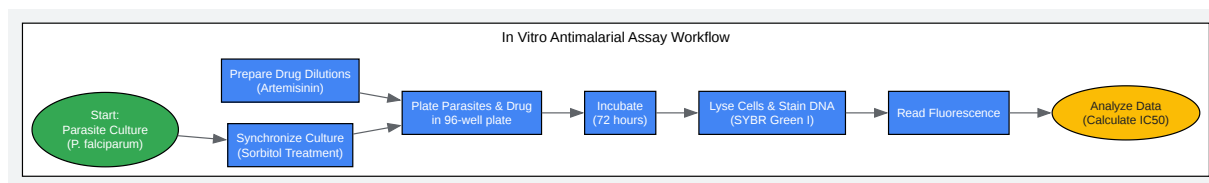
- Synchronized ring-stage parasite culture (at ~0.5% parasitemia and 2% hematocrit) is added to each well.
- Control wells include parasite culture without the drug (positive control) and uninfected red blood cells (negative control).
- The plate is incubated for 72 hours under the same conditions as the parasite culture.
- Data Analysis:
 - After incubation, the plate is frozen and thawed to lyse the red blood cells.
 - SYBR Green I lysis buffer is added to each well to stain the parasite DNA.
 - Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
 - The fluorescence intensity correlates with parasite growth.
 - The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mandatory Visualization



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Caption: Artemisinin's mechanism of action in a malaria-infected red blood cell.



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Caption: A typical experimental workflow for in vitro antimalarial drug testing.

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